Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)
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Overview
Description
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It has the empirical formula C16H36Cl4P2Pd .
Synthesis Analysis
While specific synthesis methods for Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) were not found in the search results, it’s known to be a highly active catalyst for Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular formula of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is C16H36Cl4P2Pd . Its molecular weight is 538.64 .Chemical Reactions Analysis
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a solid substance . Its SMILES string representation is Cl[Pd]Cl.CC©©P(Cl)C©©C.CC©©P(Cl)C©©C .Scientific Research Applications
Catalysis in Organic Synthesis:
- Dichlorobis(triphenylphosphine)palladium has been used in the catalysis of reductive N-heterocyclization reactions, effectively transforming N-(2-nitrobenzylidene)amines into corresponding 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).
- It serves as an efficient catalyst in cross-coupling reactions, demonstrated in the synthesis of indoles and 2H-indazole derivatives from nitroarenes (Akazome, Kondo, & Watanabe, 1994).
Development of Novel Complexes:
- Research has focused on the synthesis and characterization of novel palladium complexes, such as cyclometalated tri-tert-butylphosphine palladium acetate complexes, highlighting their potential as catalytic intermediates (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Improvement of Existing Catalytic Processes:
- Studies have shown the use of dichlorobis(triphenylphosphine)palladium in improving the efficiency of existing catalytic processes, such as Suzuki-Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011).
Development of Efficient Catalytic Systems:
- Dichloro-bis(aminophosphine) complexes of palladium have been developed as highly efficient Suzuki-Miyaura catalysts with excellent functional group tolerance, demonstrating the versatility of palladium complexes in catalysis (Bolliger & Frech, 2010).
Exploration of New Reactions:
- The compound has been utilized in exploring new reaction pathways, like alkyne hydrothiolation, which selectively forms cis-configured vinyl thioethers (Gerber & Frech, 2012).
Mechanism of Action
Target of Action
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .
Biochemical Pathways
The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is known to be an effective catalyst for cross-coupling reactions
Molecular Mechanism
The molecular mechanism of action of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily related to its role as a catalyst in cross-coupling reactions
properties
IUPAC Name |
ditert-butyl(chloro)phosphane;dichloropalladium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl4P2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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